

# An In-depth Technical Guide to (4-(Hydroxymethyl)phenyl)(phenyl)methanone

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## Compound of Interest

**Compound Name:** (4-(Hydroxymethyl)phenyl)(phenyl)methanone

**Cat. No.:** B1590032

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An Essential Building Block in Modern Drug Discovery and Chemical Synthesis

## Abstract

This technical guide provides a comprehensive overview of **(4-(Hydroxymethyl)phenyl)(phenyl)methanone**, a versatile benzophenone derivative with significant applications in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, established synthesis and purification protocols, and key applications, with a particular focus on its role as a precursor in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.

## Introduction and Chemical Identity

**(4-(Hydroxymethyl)phenyl)(phenyl)methanone**, also known as 4-benzoylbenzyl alcohol, is a bifunctional organic molecule that incorporates both a benzophenone core and a primary alcohol. This unique structural arrangement makes it a valuable intermediate for a variety of chemical transformations. The benzophenone moiety is a well-known pharmacophore found in numerous biologically active compounds, while the hydroxymethyl group provides a reactive handle for further molecular elaboration.

CAS Number: 81449-01-6[1][2][3]

Molecular Formula: C<sub>14</sub>H<sub>12</sub>O<sub>2</sub> [1]

Molecular Weight: 212.24 g/mol [1]

Chemical Structure:

Caption: Molecular structure of **(4-(Hydroxymethyl)phenyl)(phenyl)methanone**.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The following table summarizes the key properties of **(4-(Hydroxymethyl)phenyl)(phenyl)methanone**. It is important to note that while some data for the parent compound, (4-hydroxyphenyl)(phenyl)methanone, is available, specific experimental values for the hydroxymethyl derivative are not extensively reported in the literature.

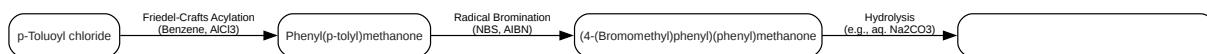
Property	Value	Source
CAS Number	81449-01-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	212.24 g/mol	<a href="#">[1]</a>
Melting Point	Not available. For the related (4-hydroxyphenyl)(phenyl)methanone: 132-135 °C.	<a href="#">[4]</a>
Boiling Point	Not available. For the related (4-hydroxyphenyl)(phenyl)methanone: 260-262 °C at 24 mmHg.	<a href="#">[4]</a>
Solubility	Data not available. Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and ethyl acetate.	
Appearance	Typically a solid at room temperature.	

## Synthesis and Purification

The synthesis of **(4-(Hydroxymethyl)phenyl)(phenyl)methanone** can be approached through several established synthetic routes, primarily leveraging the principles of Friedel-Crafts acylation.

## Synthetic Pathway Overview

A common and logical approach to the synthesis of the target molecule involves the Friedel-Crafts benzoylation of a suitable toluene derivative, followed by functional group transformation.



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Caption: A plausible synthetic workflow for **(4-(Hydroxymethyl)phenyl)(phenyl)methanone**.

## Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines a general procedure for the synthesis of **(4-(Hydroxymethyl)phenyl)(phenyl)methanone** based on common organic chemistry transformations. Note: This is a representative protocol and may require optimization.

### Step 1: Synthesis of Phenyl(p-tolyl)methanone (Friedel-Crafts Acylation)

- To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry benzene (solvent) under an inert atmosphere (e.g., nitrogen or argon), add p-toloyl chloride (1.0 eq) dropwise at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude phenyl(p-tolyl)methanone.

### Step 2: Synthesis of (4-(Bromomethyl)phenyl)(phenyl)methanone (Radical Bromination)

- Dissolve the crude phenyl(p-tolyl)methanone from Step 1 in a suitable solvent such as carbon tetrachloride.

- Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (catalytic amount).
- Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
- After cooling, filter off the succinimide byproduct.
- Wash the filtrate with water and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude bromo derivative.

#### Step 3: Synthesis of **(4-(Hydroxymethyl)phenyl)(phenyl)methanone** (Hydrolysis)

- Dissolve the crude (4-(bromomethyl)phenyl)(phenyl)methanone in a mixture of acetone and water.
- Add sodium carbonate (1.5 eq) and heat the mixture to reflux for 2-3 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and remove the acetone under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude final product.

## Purification

Purification of the final product is crucial to obtain a high-purity compound suitable for further applications. The two primary methods for purifying solid organic compounds are recrystallization and column chromatography.

### Recrystallization:

- Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

- Dissolve the crude product in the minimum amount of the hot solvent.
- If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

- Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane).
- Pack a chromatography column with the slurry.
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
- Collect fractions and monitor by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.

## Spectroscopic Data

While specific experimental spectra for **(4-(Hydroxymethyl)phenyl)(phenyl)methanone** are not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

- Aromatic Protons: Signals in the range of 7.2-7.8 ppm, corresponding to the protons on the two phenyl rings. The protons on the substituted phenyl ring will likely show a distinct splitting pattern (e.g., two doublets).

- Hydroxymethyl Protons (CH<sub>2</sub>): A singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-4.7 ppm.
- Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of 2-5 ppm.

#### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

- Carbonyl Carbon (C=O): A signal in the downfield region, typically around 195-197 ppm.
- Aromatic Carbons: Multiple signals in the range of 125-140 ppm.
- Hydroxymethyl Carbon (CH<sub>2</sub>): A signal around 60-65 ppm.

#### IR (Infrared) Spectroscopy:

- O-H Stretch (Alcohol): A broad absorption band in the region of 3200-3600 cm<sup>-1</sup>.
- C=O Stretch (Ketone): A strong, sharp absorption band around 1650-1670 cm<sup>-1</sup>.
- C-O Stretch (Alcohol): An absorption band in the region of 1000-1260 cm<sup>-1</sup>.
- Aromatic C-H Stretch: Signals above 3000 cm<sup>-1</sup>.
- Aromatic C=C Stretch: Signals in the 1400-1600 cm<sup>-1</sup> region.

#### Mass Spectrometry (MS):

- Molecular Ion Peak (M<sup>+</sup>): A peak at m/z = 212, corresponding to the molecular weight of the compound.
- Fragment Ions: Characteristic fragmentation patterns would include the loss of the hydroxymethyl group (-CH<sub>2</sub>OH, m/z = 31) and the phenyl group (-C<sub>6</sub>H<sub>5</sub>, m/z = 77).

## Applications in Drug Development and Research

**(4-(Hydroxymethyl)phenyl)(phenyl)methanone** serves as a critical intermediate in the synthesis of a wide array of pharmacologically active molecules.<sup>[2]</sup> Its bifunctional nature

allows for its incorporation into diverse molecular scaffolds, leading to the development of compounds with potential therapeutic applications.

Key areas of application include:

- **Synthesis of Novel Heterocycles:** The hydroxymethyl group can be readily converted into other functional groups, facilitating the construction of complex heterocyclic systems, many of which are privileged structures in medicinal chemistry.
- **Development of Photoaffinity Labels:** Benzophenone derivatives are well-known for their use as photoaffinity labels to study ligand-receptor interactions. The hydroxymethyl group provides a site for attaching linkers or other functionalities to create sophisticated molecular probes.<sup>[2]</sup>
- **Precursor for Biologically Active Compounds:** This compound can be a starting material for the synthesis of molecules with a range of biological activities, including but not limited to, enzyme inhibitors and receptor modulators.

## Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling **(4-(Hydroxymethyl)phenyl)(phenyl)methanone**.

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.

- P270: Do not eat, drink or smoke when using this product.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is highly recommended to consult the full Safety Data Sheet (SDS) for this compound before use.

## Conclusion

**(4-(Hydroxymethyl)phenyl)(phenyl)methanone** is a chemical compound of significant interest due to its versatile reactivity and its role as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. This guide has provided a detailed overview of its fundamental properties, synthesis, purification, and applications. As research in medicinal chemistry and materials science continues to advance, the utility of this and related benzophenone derivatives is expected to expand, solidifying its importance in the landscape of modern chemical research.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)